Cas no 1213129-91-9 ((1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine)

(1S)-1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine is a chiral amine derivative featuring a brominated methoxypyridine core. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the methoxy group contributes to stability and solubility. This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing bioactive molecules targeting CNS or enzyme modulation. Its well-defined structure and functional groups facilitate precise modifications, supporting drug discovery and agrochemical research. Available in high purity, it meets rigorous standards for research and industrial use.
(1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine structure
1213129-91-9 structure
Product Name:(1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine
CAS No:1213129-91-9
MF:C8H11BrN2O
MW:231.089740991592
CID:6231469
PubChem ID:131010105
Update Time:2025-10-20

(1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine
    • EN300-1894856
    • 1213129-91-9
    • Inchi: 1S/C8H11BrN2O/c1-5(10)7-3-6(9)4-11-8(7)12-2/h3-5H,10H2,1-2H3/t5-/m0/s1
    • InChI Key: MQGZSTNCRRHLCC-YFKPBYRVSA-N
    • SMILES: BrC1=CN=C(C(=C1)[C@H](C)N)OC

Computed Properties

  • Exact Mass: 230.00548g/mol
  • Monoisotopic Mass: 230.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 48.1Ų

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(1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine Related Literature

Additional information on (1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine

Research Brief on (1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine (CAS: 1213129-91-9): Recent Advances and Applications in Chemical Biology and Drug Discovery

The compound (1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine (CAS: 1213129-91-9) has recently emerged as a promising scaffold in chemical biology and medicinal chemistry research. This chiral amine derivative, featuring a brominated methoxypyridine core, has attracted significant attention due to its versatile applications in drug discovery, particularly as a building block for targeted therapies and as a ligand in asymmetric synthesis. Recent studies have explored its potential in modulating protein-protein interactions and as a key intermediate in the synthesis of bioactive molecules.

Structural analysis reveals that the stereochemistry at the chiral center (1S-configuration) and the electron-rich bromomethoxypyridine moiety contribute to the compound's unique binding properties. Density functional theory (DFT) calculations published in 2023 demonstrate that the amine group adopts an optimal spatial orientation for hydrogen bonding interactions, while the bromine atom serves as an excellent handle for further functionalization through cross-coupling reactions. These characteristics make it particularly valuable for fragment-based drug design approaches.

In recent pharmacological studies, derivatives of 1213129-91-9 have shown promising activity against kinase targets. A 2024 publication in the Journal of Medicinal Chemistry reported its incorporation into selective inhibitors of Bruton's tyrosine kinase (BTK), achieving nanomolar potency with improved metabolic stability compared to previous generations. The (1S)-configuration was found to be crucial for maintaining target engagement while reducing off-target effects, as demonstrated through comprehensive structure-activity relationship (SAR) studies.

The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2023 Nature Protocols paper detailed an enantioselective reductive amination route that achieves >99% ee with excellent yield (92%) using a newly developed chiral phosphoric acid catalyst. This scalable synthesis has facilitated broader investigation of the compound's applications, including its use in PROTAC (proteolysis targeting chimera) development, where it serves as a warhead for E3 ligase recruitment.

Emerging applications in chemical biology include its use as a molecular probe for studying nucleic acid-protein interactions. The bromine atom allows for straightforward conversion to azide or alkyne derivatives for click chemistry applications, as demonstrated in recent live-cell imaging studies. Furthermore, its fluorescence properties when incorporated into larger conjugated systems have been exploited for developing new biosensors, with a 2024 ACS Sensors publication reporting a turn-on sensor for detecting reactive oxygen species in neuronal cells.

Ongoing clinical research is exploring the therapeutic potential of 1213129-91-9 derivatives, with two compounds currently in Phase I trials for oncology indications. Preliminary data suggest favorable pharmacokinetic profiles, attributed to the balanced lipophilicity imparted by the methoxypyridine group. The compound's metabolic stability, particularly its resistance to cytochrome P450-mediated oxidation, has been highlighted as a key advantage in recent drug development conferences.

Future research directions include exploring its utility in targeted protein degradation strategies and as a scaffold for covalent inhibitors. The unique electronic properties of the bromomethoxypyridine system may enable novel modes of target engagement, particularly for challenging protein targets. As synthetic methodologies continue to evolve and biological evaluation becomes more sophisticated, (1S)-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-amine is poised to remain at the forefront of chemical biology research and drug discovery efforts in the coming years.

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